molecular formula C17H14S B14328456 4-Methyl-2-[2-(naphthalen-2-yl)ethenyl]thiophene CAS No. 98165-69-6

4-Methyl-2-[2-(naphthalen-2-yl)ethenyl]thiophene

Katalognummer: B14328456
CAS-Nummer: 98165-69-6
Molekulargewicht: 250.4 g/mol
InChI-Schlüssel: KWKSJOYPDBDSSG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Methyl-2-[2-(naphthalen-2-yl)ethenyl]thiophene is an organic compound that belongs to the class of thiophene derivatives Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring This particular compound is characterized by the presence of a methyl group at the 4-position and a naphthalen-2-yl ethenyl group at the 2-position of the thiophene ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-2-[2-(naphthalen-2-yl)ethenyl]thiophene typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-methylthiophene and 2-naphthaldehyde.

    Condensation Reaction: The key step involves a condensation reaction between 4-methylthiophene and 2-naphthaldehyde in the presence of a base such as potassium carbonate. This reaction is typically carried out in a solvent like dimethylformamide (DMF) at elevated temperatures.

    Purification: The crude product is purified using column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.

Analyse Chemischer Reaktionen

Types of Reactions

4-Methyl-2-[2-(naphthalen-2-yl)ethenyl]thiophene undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce the ethenyl group to an ethyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Halogenating agents like bromine or chlorinating agents in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Ethyl-substituted thiophene derivatives.

    Substitution: Halogenated thiophene derivatives.

Wissenschaftliche Forschungsanwendungen

4-Methyl-2-[2-(naphthalen-2-yl)ethenyl]thiophene has several scientific research applications:

    Materials Science: It is used in the development of organic semiconductors and conductive polymers due to its electronic properties.

    Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.

    Biological Studies: It is used as a probe in biological assays to study enzyme interactions and cellular pathways.

    Industrial Applications: The compound is utilized in the synthesis of dyes, pigments, and other specialty chemicals.

Wirkmechanismus

The mechanism of action of 4-Methyl-2-[2-(naphthalen-2-yl)ethenyl]thiophene involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound can interact with enzymes and receptors, modulating their activity. For example, it may inhibit certain kinases involved in cancer cell proliferation.

    Pathways: It can influence signaling pathways such as the MAPK/ERK pathway, leading to altered cellular responses.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2-Vinylnaphthalene: Similar structure but lacks the thiophene ring.

    4-Methylthiophene: Lacks the naphthalen-2-yl ethenyl group.

    2-(Naphthalen-2-yl)ethenylthiophene: Similar but without the methyl group at the 4-position.

Uniqueness

4-Methyl-2-[2-(naphthalen-2-yl)ethenyl]thiophene is unique due to the combination of the thiophene ring, naphthalen-2-yl ethenyl group, and the methyl group. This unique structure imparts specific electronic and steric properties, making it valuable for applications in materials science and medicinal chemistry.

Eigenschaften

CAS-Nummer

98165-69-6

Molekularformel

C17H14S

Molekulargewicht

250.4 g/mol

IUPAC-Name

4-methyl-2-(2-naphthalen-2-ylethenyl)thiophene

InChI

InChI=1S/C17H14S/c1-13-10-17(18-12-13)9-7-14-6-8-15-4-2-3-5-16(15)11-14/h2-12H,1H3

InChI-Schlüssel

KWKSJOYPDBDSSG-UHFFFAOYSA-N

Kanonische SMILES

CC1=CSC(=C1)C=CC2=CC3=CC=CC=C3C=C2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.